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Compound of Interest

Compound Name: Akt-IN-14

Cat. No.: B12385200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Akt-IN-14, an allosteric inhibitor of

the Akt serine/threonine kinase. This document details its chemical structure, physicochemical

and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties
Akt-IN-14 is a potent and selective inhibitor of Akt1 and Akt2. Its chemical and physical

properties are summarized below.

Table 1: Physicochemical Properties of Akt-IN-14
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Property Value Source

IUPAC Name

2-(1-((4-(5-(4-amino-1-

isopropyl-1H-pyrazolo[3,4-

d]pyrimidin-3-yl)pyrimidin-2-

yl)amino)phenyl)ethyl)-6-

fluoro-3-(4-fluorophenyl)-3,4-

dihydroquinazolin-4(1H)-one

N/A

Molecular Formula C36H33F2N9O

Molecular Weight 657.7 g/mol

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC

=C(C=N2)C3=C(N=C4C(=C3)

N(N=C4N)C(C)C)C5=C(C=C(

C=C5)F)N(C(=O)N5C6=CC=C

C=C6F)C7=CC=C(C=C7)F

N/A

Predicted logP 6.3 N/A

Predicted pKa
(Most Basic) 4.1, (Most Acidic)

12.1
N/A

Solubility Soluble in DMSO N/A

Pharmacological Properties
Akt-IN-14 functions as a selective, allosteric inhibitor of Akt1 and Akt2. Its pharmacological

profile is detailed in the following table.

Table 2: Pharmacological Profile of Akt-IN-14
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Parameter Value Details Source

Target(s) Akt1, Akt2 Allosteric inhibitor

IC50 (p-PRAS40) 7 nM Measured in PC3 cells

Mechanism of Action Allosteric Inhibition

Binds to a pocket

formed by the kinase

and pleckstrin

homology (PH)

domains, locking the

kinase in an inactive

conformation.

Selectivity Selective for Akt1/2

Less active against

Akt3 and other

kinases in the AGC

family.

Signaling Pathway
Akt-IN-14 targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth,

proliferation, survival, and metabolism. By inhibiting Akt, Akt-IN-14 disrupts downstream

signaling, leading to anti-proliferative effects.
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Diagram 1: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Akt-IN-14.
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Experimental Protocols
In Vitro Akt Kinase Assay (HTRF)
This protocol outlines a method to determine the in vitro potency of Akt-IN-14 against Akt

isoforms.

Materials:

Recombinant human Akt1, Akt2, Akt3 enzymes

GSK3α-peptide substrate

ATP

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Akt-IN-14 (serial dilutions)

HTRF KinEASE-STK S1 kit (Cisbio)

384-well low-volume plates

Plate reader compatible with HTRF

Methodology:

Prepare serial dilutions of Akt-IN-14 in DMSO, followed by dilution in assay buffer.

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add 4 µL of the enzyme/substrate mix (Akt enzyme and GSK3α-peptide substrate in assay

buffer) to each well.

Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for ATP).

Incubate the plate at room temperature for 60 minutes.
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Stop the reaction by adding 10 µL of the HTRF detection mix (containing anti-phospho-

GSK3α antibody labeled with Eu3+-cryptate and a second antibody labeled with d2).

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm

and 665 nm).

Calculate the HTRF ratio (665 nm/620 nm) and plot the data against inhibitor concentration

to determine the IC50 value.

Cell Viability Assay (MTS)
This protocol measures the effect of Akt-IN-14 on the proliferation of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., PC3, LNCaP)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Akt-IN-14

96-well plates

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

Plate reader (490 nm absorbance)

Methodology:

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth

medium.

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

Prepare serial dilutions of Akt-IN-14 in growth medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12385200?utm_src=pdf-body
https://www.benchchem.com/product/b12385200?utm_src=pdf-body
https://www.benchchem.com/product/b12385200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the old medium and add 100 µL of the medium containing different concentrations

of Akt-IN-14 or vehicle control (DMSO).

Incubate the cells for 72 hours.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Normalize the results to the vehicle-treated cells and plot the percentage of viability against

the drug concentration to calculate the GI50 (concentration for 50% of maximal inhibition of

cell proliferation).

Western Blot Analysis
This protocol is for detecting the phosphorylation status of Akt and its downstream substrate

PRAS40 in cells treated with Akt-IN-14.

Materials:

Cancer cell line

6-well plates

Akt-IN-14

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40

(Thr246), anti-total-PRAS40, anti-GAPDH (loading control)
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Methodology:

Plate cells in 6-well plates and allow them to adhere.

Treat cells with various concentrations of Akt-IN-14 for a specified time (e.g., 2 hours).

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Determine protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash again and add ECL substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Akt

inhibitor like Akt-IN-14.
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Diagram 2: Preclinical evaluation workflow for an Akt inhibitor.

To cite this document: BenchChem. [Akt-IN-14: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385200#akt-in-14-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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